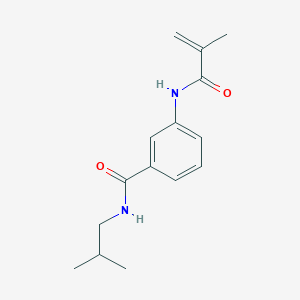![molecular formula C15H11ClN4O2 B5718266 N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as CCT007093, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
The exact mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including AKT, mTOR, and p70S6K. Additionally, it has been shown to inhibit the activity of DNA-PK, a protein involved in DNA repair, which may contribute to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi. However, its effects on normal cells and tissues are not fully understood, and further research is needed to fully elucidate its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is its ability to inhibit the growth of various types of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, it has been shown to have anti-inflammatory and antimicrobial properties. However, its effects on normal cells and tissues are not fully understood, and further research is needed to determine its potential toxicity and side effects.
Zukünftige Richtungen
There are several potential future directions for the study of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide. One direction is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand its mechanism of action and its effects on normal cells and tissues. Other potential future directions include the development of new antimicrobial and anti-inflammatory agents based on this compound, as well as its potential use in combination therapy with other cancer treatments.
Synthesemethoden
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves a series of chemical reactions. The starting material, 4-chlorophenol, is reacted with 4-nitrophenylacetic acid to form 4-(4-chlorophenoxy)phenylacetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-1,2,4-triazole-3-amine to form N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in combination therapy with other cancer treatments.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-10-1-5-12(6-2-10)22-13-7-3-11(4-8-13)19-15(21)14-17-9-18-20-14/h1-9H,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTZLHNYEJDQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=NN2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)

![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)

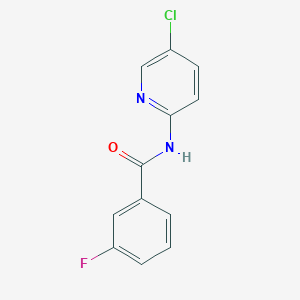
![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
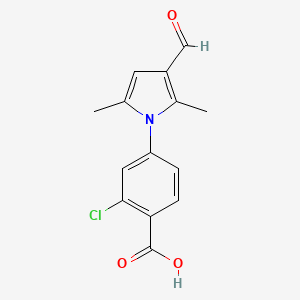
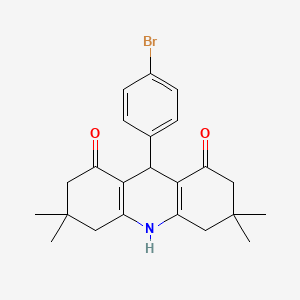
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)
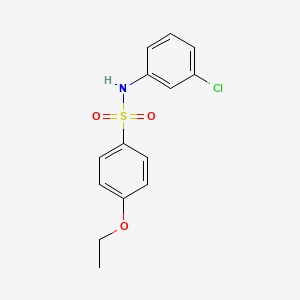
![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
